![molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1](/img/structure/B2835712.png)
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is a chemical compound that features a phenol group substituted with a chloro group and a piperazine moiety
作用机制
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives exhibit high specific affinity for histamine H1 receptor .
Mode of Action
Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological and pharmaceutical activity of piperazine derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may lead to changes in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and piperazine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-hydroxybenzaldehyde reacts with piperazine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield 2-chloro-4-[(piperazin-1-yl)methyl]phenol.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the piperazine ring or phenol group.
Substitution Products: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It can be used to probe the function of enzymes or receptors that interact with phenolic or piperazine-containing molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may have applications as active ingredients in various formulations.
相似化合物的比较
Similar Compounds
2-Chloro-4-[(morpholin-4-yl)methyl]phenol: Similar structure but with a morpholine ring instead of piperazine.
2-Chloro-4-[(piperidin-1-yl)methyl]phenol: Similar structure but with a piperidine ring instead of piperazine.
2-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is unique due to the presence of both a chloro-substituted phenol and a piperazine moiety. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKCBUZLVZUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)
![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)
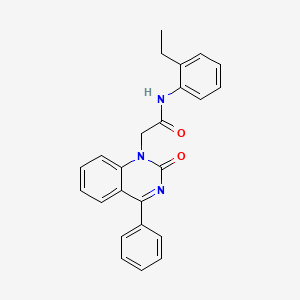
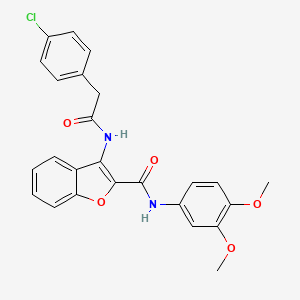
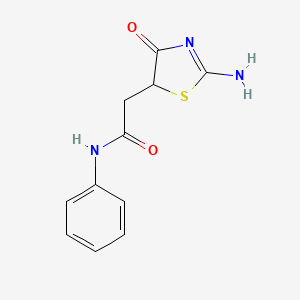
![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)
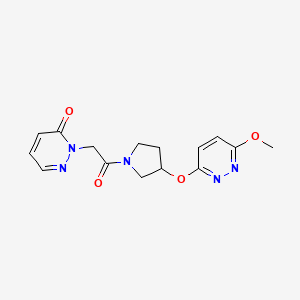
![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)
![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)
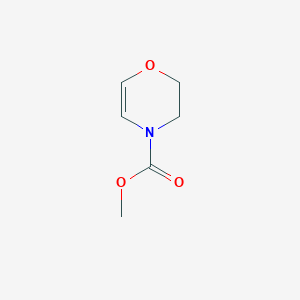
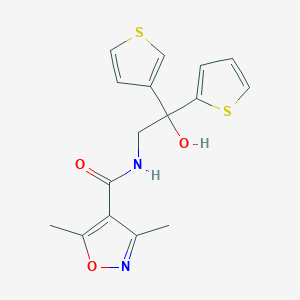
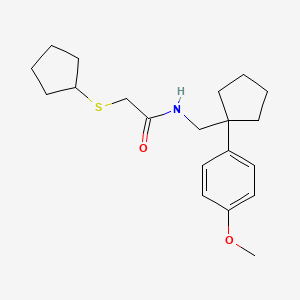
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2835652.png)
